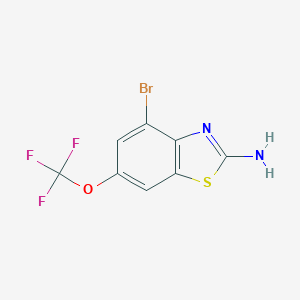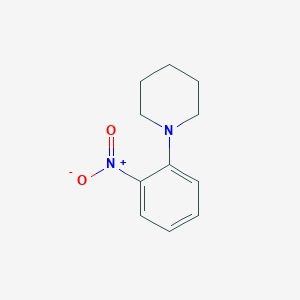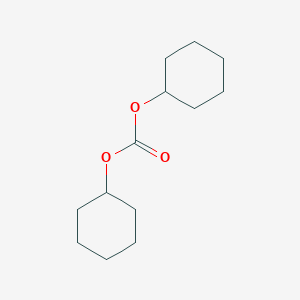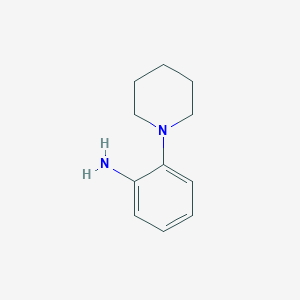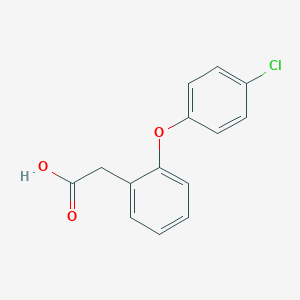
2-(2-(4-氯苯氧基)苯基)乙酸
概述
描述
Synthesis Analysis
The synthesis of compounds related to 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, such as 2-chlorophenyl derivatives, involves methodologies like Friedel–Crafts acylation. This process has been improved by utilizing microwave heating, which increases the yield significantly over conventional heating methods. Microwave heating, in the presence of catalysts like cyanuric chloride, pyridine, and AlCl3 or FeCl3, has been particularly effective for acylating 2-(2-chlorophenyl)acetic acids and 2-chlorocarboxylic acids, yielding ketones with higher efficiency. Notably, the FeCl3 catalyzed reactions provide pure ketones without the need for chromatographic purification, unlike those catalyzed by AlCl3 (Mahdi et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of chlorophenoxy acetic acid derivatives through vibrational spectroscopic analysis, including FT-IR, FT-Raman, and NMR spectroscopy, provide detailed insights into their molecular geometry, electronic properties, and vibrational frequencies. Computational methods like HF and DFT calculations contribute to understanding the impact of chlorine atoms on the phenyl structure, vibrational patterns, and electronic properties, including absorption wavelengths, dipole moments, and frontier molecular orbital energies. Such comprehensive analyses highlight the complex nature of chlorophenoxy acetic acid derivatives and their potential for various applications (Karthikeyan et al., 2014).
科学研究应用
环境影响和毒理学
对相关氯苯氧基化合物的研究,例如 2,4-二氯苯氧乙酸 (2,4-D),提供了对这些除草剂的环境影响和毒理作用的见解。这些研究强调了它们在各种生态系统中存在的担忧以及对非目标生物(包括人类)的潜在毒性作用。一项科学计量学综述重点关注与 2,4-D 的毒性和致突变性相关的研究的趋势和差距,揭示了对其职业风险、神经毒性和对水生生物影响的强烈关注。这篇综述强调了未来研究需要关注分子生物学方面,特别是基因表达和在人类或其他脊椎动物生物指示剂中评估暴露 (Zuanazzi 等人,2020 年).
水处理和废水质量
杀虫剂的生产,包括 2,4-D 及其衍生物等化合物,会产生含有各种有毒污染物的废水。对杀虫剂行业废水处理方案的研究表明,生物工艺和颗粒活性炭在去除这些化合物方面是有效的,有可能产生高质量的废水。这突出了先进处理方法在防止这些有害化合物进入自然环境方面的重要性 (Goodwin 等人,2018 年).
生物降解和环境修复
微生物的生物降解在减轻像 2,4-D 这样的氯苯氧基除草剂的环境影响中起着至关重要的作用。对微生物在这些除草剂及其主要降解代谢物 2,4-二氯苯酚的降解中作用的综述强调了微生物修复过程的潜力。此类生物修复策略有利于环境保护和公共健康,强调需要在这一领域进行进一步研究 (Magnoli 等人,2020 年).
毒性机制和临床管理
了解氯苯氧基除草剂急性中毒的毒性机制和临床管理对于医疗保健专业人员至关重要。研究详细阐述了毒性作用,包括细胞膜损伤、代谢途径破坏以及摄入后的临床特征,例如胃肠道症状、神经毒性作用和潜在的致命后果。管理策略包括支持治疗和碱性利尿等干预措施,以增强除草剂的消除,突出了在中毒情况下医学意识和准备的重要性 (Bradberry 等人,2000 年).
安全和危害
属性
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
25563-04-6 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

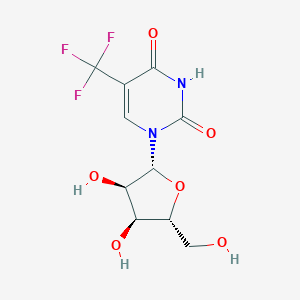
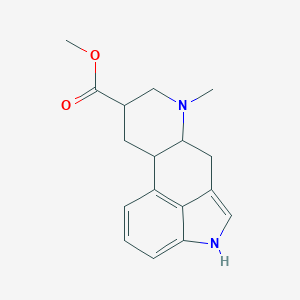
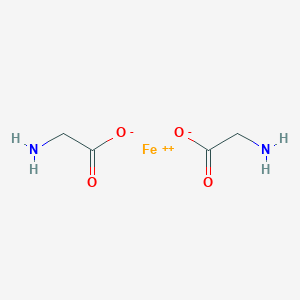
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B57151.png)
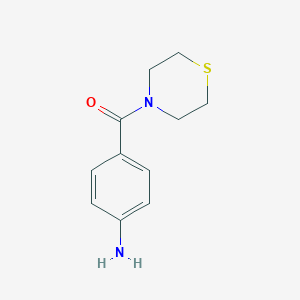
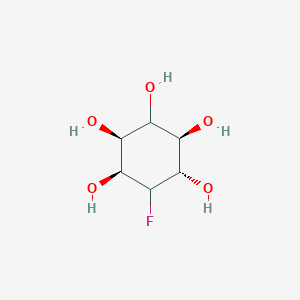
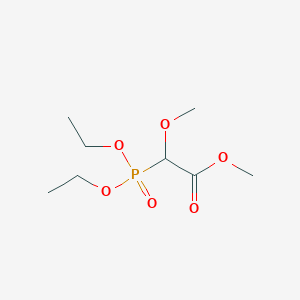
![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
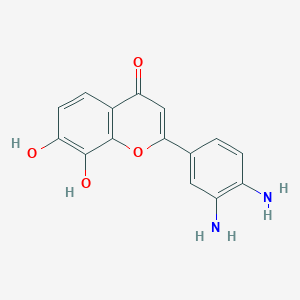
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
